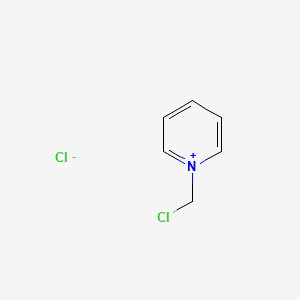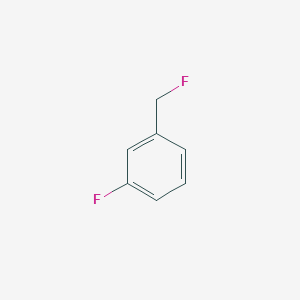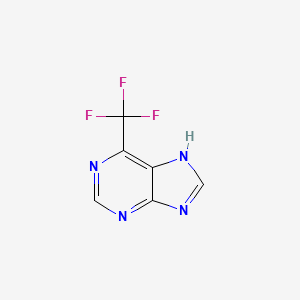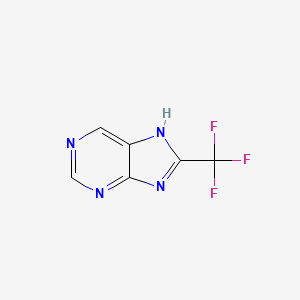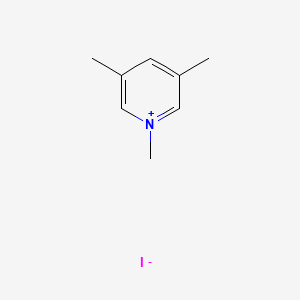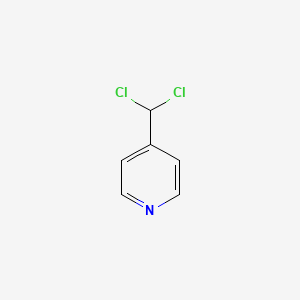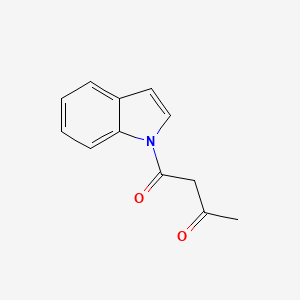
(1-Acetoacetyl) indole
Übersicht
Beschreibung
“(1-Acetoacetyl) indole” is a derivative of indole . Indole is an organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It’s classified as an aromatic heterocycle . The acetoacetyl group is added to the indole to form "(1-Acetoacetyl) indole" .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of “(1-Acetoacetyl) indole” is derived from the structure of indole, with the addition of an acetoacetyl group . The empirical formula is C10H9NO .Chemical Reactions Analysis
Indole compounds have been found to exhibit wide-ranging biological activity . They can be functionalized to form various derivatives, which can be used in antimicrobial and antiviral compounds, and as building blocks for bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Acetoacetyl) indole” can be inferred from those of its parent compound, indole. Indole is a solid at room temperature . It has a density of 1.1747 g/cm3, solid . It has a melting point of 52 to 54 °C and a boiling point of 253 to 254 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
(S. Cacchi & G. Fabrizi, 2005) explore the synthesis and functionalization of indoles, highlighting their importance in organic chemistry. Indole structures are key in many biologically active compounds. Palladium-catalyzed reactions play a significant role in indole chemistry, offering access to complex molecules in organic synthesis.
Role in Plant Physiology
(J. R. Chisnell, 1984) discusses the presence of indole-3-acetyl-myo-inositol esters in Zea mays shoots. These compounds play a crucial part in plant growth and development, showcasing the biological importance of indole derivatives.
Biological Activities and Structural Analysis
(D. Geetha et al., 2019) focus on the synthesis of indole derivatives, revealing their anti-tumor and anti-inflammatory properties. The study includes structural analysis using X-ray diffraction and DFT calculations, underlining the diverse biological properties of indole compounds.
Inhibition of Cell Growth
(T. Fukuyama & H. Moyed, 1964) examine the effects of indole-3-acetic acid, a derivative of indole, on cell growth in various organisms. This study suggests that indole derivatives can interfere with cellular processes, highlighting their potential in biological research.
Fluoroacetylation of Indoles
(Shun-Jiang Yao et al., 2016) describe a method for the fluoroacetylation of indoles to synthesize fluoromethyl indol-3-yl ketones. This process is significant for producing compounds used in pharmaceuticals and agrochemicals.
Creation of Tagged and Carrier-Linked Auxin
(N. Ilić et al., 2005) discuss the use of indole-3-acetic acid derivatives in the design of research tools like immobilized and carrier-linked forms. This application is vital in biochemistry and molecular biology for studying plant hormones and their effects.
Potential Anticancer Agents
(P. Gobinath et al., 2021) investigate indole's interaction with SARS-CoV-2 and its derivatives' cytotoxic activity, indicating their potential as anticancer agents and for anti-SARS CoV-2 therapy.
Zukünftige Richtungen
Indoles have attracted significant attention due to their diverse biological activities and their role in various bioactive natural and synthetic substances . There is a growing interest in exploring the synthesis, bioactivities, and potential effects of novel indole compounds . This holds great promise for various practical applications, including the development of new drug candidates .
Eigenschaften
IUPAC Name |
1-indol-1-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRVTXZUHUFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482431 | |
| Record name | (1-acetoacetyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetoacetyl) indole | |
CAS RN |
22582-62-3 | |
| Record name | (1-acetoacetyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



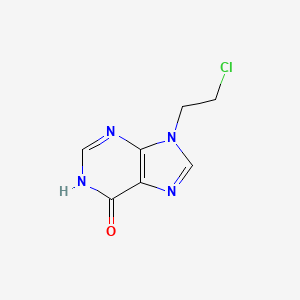

![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
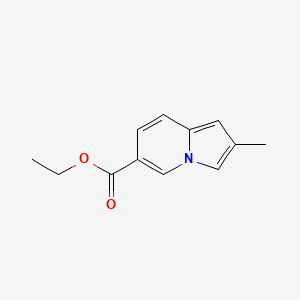
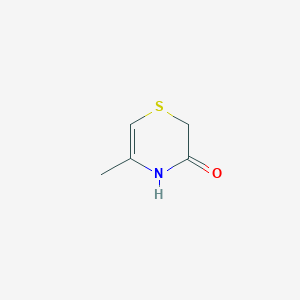
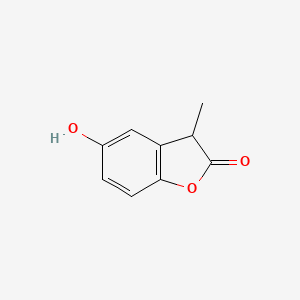
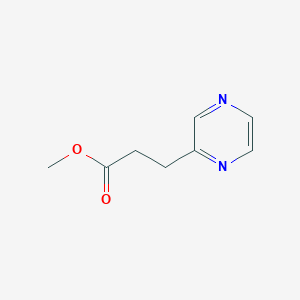
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
